molecular formula C10H11ClN2O B15050823 1-(3-Amino-2-chlorophenyl)pyrrolidin-2-one

1-(3-Amino-2-chlorophenyl)pyrrolidin-2-one

Cat. No.: B15050823
M. Wt: 210.66 g/mol
InChI Key: XGTBDOFQUVWPPV-UHFFFAOYSA-N
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Description

1-(3-Amino-2-chlorophenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a pyrrolidinone ring substituted with an amino and a chloro group on the phenyl ring, making it a unique structure with potential for various chemical and biological applications .

Preparation Methods

The synthesis of 1-(3-Amino-2-chlorophenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-2-chlorobenzoyl chloride with pyrrolidine under basic conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the pyrrolidinone ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound .

Chemical Reactions Analysis

1-(3-Amino-2-chlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-chlorophenyl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites or allosteric sites on these targets, modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

1-(3-amino-2-chlorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H11ClN2O/c11-10-7(12)3-1-4-8(10)13-6-2-5-9(13)14/h1,3-4H,2,5-6,12H2

InChI Key

XGTBDOFQUVWPPV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2Cl)N

Origin of Product

United States

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